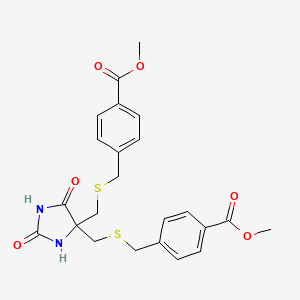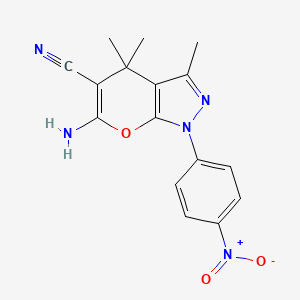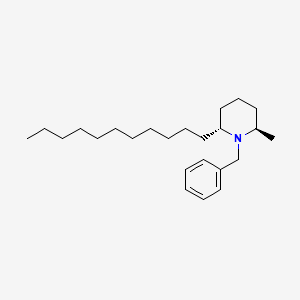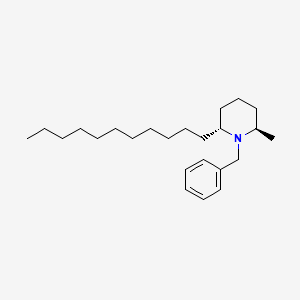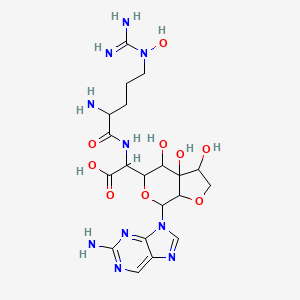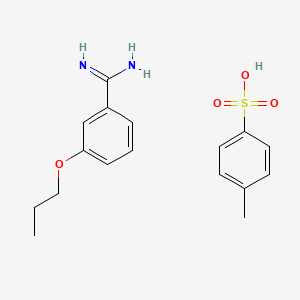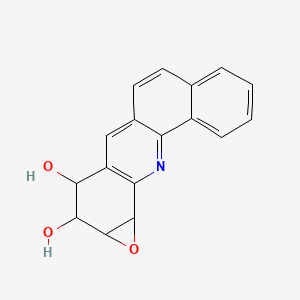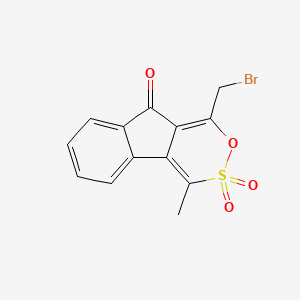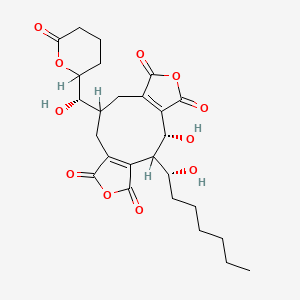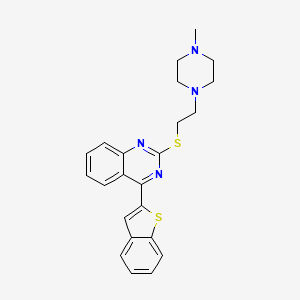
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is notable for its unique structure, which includes a benzo(b)thienyl group and a piperazinyl-ethyl-thio substituent. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazoline involves the cyclization of anthranilic acid derivatives with amides or nitriles . For the specific compound , the synthesis may involve the following steps:
Formation of the Quinazoline Core: This can be achieved through the reaction of anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide, which then undergoes cyclization to form the quinazoline core.
Introduction of the Benzo(b)thienyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzo(b)thienyl boronic acid derivative.
Attachment of the Piperazinyl-Ethyl-Thio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with the piperazinyl-ethyl-thio moiety.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace halide groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., bromides, chlorides), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline alcohols .
Aplicaciones Científicas De Investigación
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit various enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting tyrosine kinases, the compound can disrupt signaling pathways that regulate cell growth, proliferation, and survival, leading to the suppression of tumor growth.
Comparación Con Compuestos Similares
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can be compared with other quinazoline derivatives to highlight its uniqueness:
Quinazoline-2,4(1H,3H)-diones: These compounds exhibit a wealth of biological activities, including antitumor proliferation.
Quinazolin-4(3H)-ones: Known for their anticancer and antimicrobial properties.
2-Aminoquinazolines: Studied for their potential as enzyme inhibitors and their role in medicinal chemistry.
The unique structure of quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-, with its benzo(b)thienyl and piperazinyl-ethyl-thio substituents, distinguishes it from other quinazoline derivatives and contributes to its diverse biological activities .
Propiedades
Número CAS |
129224-82-4 |
|---|---|
Fórmula molecular |
C23H24N4S2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
4-(1-benzothiophen-2-yl)-2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]quinazoline |
InChI |
InChI=1S/C23H24N4S2/c1-26-10-12-27(13-11-26)14-15-28-23-24-19-8-4-3-7-18(19)22(25-23)21-16-17-6-2-5-9-20(17)29-21/h2-9,16H,10-15H2,1H3 |
Clave InChI |
DWHTZWVCRKKWBL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


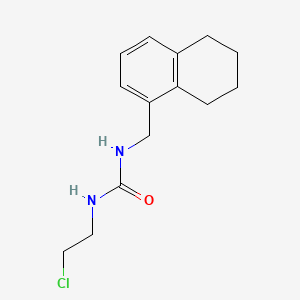
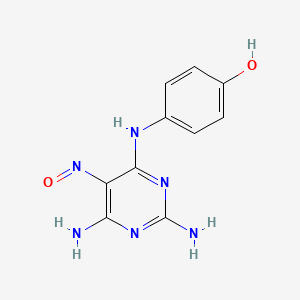
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)

